2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of benzothiazolones This compound is characterized by the presence of a benzothiazolone core structure with a sulfonyl group attached to a 4-methylphenyl ring
Mechanism of Action
Target of Action
The compound 3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one, also known as 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-, has been found to target cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . The compound has also shown antimicrobial activity, making it a potential candidate for the treatment of infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-aminobenzenethiol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzothiazolone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are often conducted in concentrated sulfuric acid or acetic acid as solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Nitrobenzothiazolones, halobenzothiazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzothiazolone, 3-[(4-chlorophenyl)sulfonyl]-
- 2(3H)-Benzothiazolone, 3-[(4-nitrophenyl)sulfonyl]-
- 2(3H)-Benzothiazolone, 3-[(4-methoxyphenyl)sulfonyl]-
Uniqueness
2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the sulfonyl group contributes to its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPQANTIWUZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406730 |
Source
|
Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92163-82-1 |
Source
|
Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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